1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride
Overview
Description
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride, also known as 5-Bromo-2-methylthiopyrrolidine hydrochloride, is an organic compound that has been used in various scientific studies and research. It is a white, crystalline solid with a molecular weight of 289.8 g/mol and a melting point of 158-160 °C. This compound is commonly used in organic synthesis as a reagent, due to its high reactivity and stability. It is also used in the study of biochemical and physiological processes, as well as in the synthesis of various pharmaceuticals.
Scientific Research Applications
Pharmaceutical Research: Drug Synthesis and Development
This compound is utilized in the pharmaceutical industry for the synthesis of novel drugs. Its structure serves as a building block in the creation of molecules with potential therapeutic effects. For instance, derivatives of this compound could be explored for their anticonvulsant or analgesic properties, as similar structures have shown promise in these areas .
Chemical Synthesis: Suzuki Cross-Coupling Reactions
The compound can act as a precursor in Suzuki cross-coupling reactions, which are pivotal in creating complex organic molecules. This reaction is widely used to form carbon-carbon bonds, an essential step in the synthesis of various organic electronic materials .
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12;;/h1-2,7H,3-6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZVPWBVIUDBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(S2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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